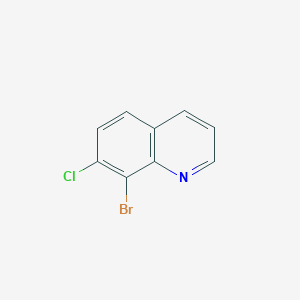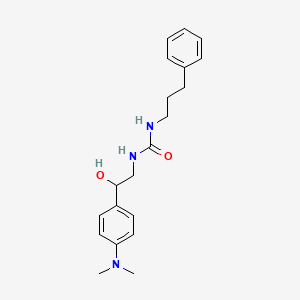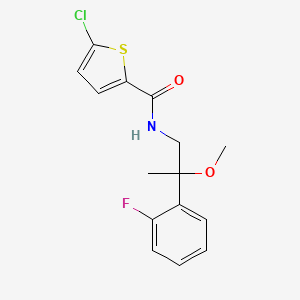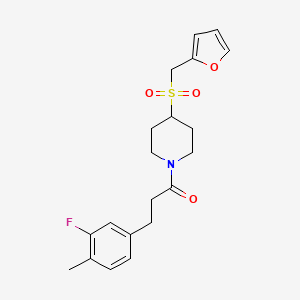
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxyphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-cyclopropyl-1-[1-(2-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole, also known as (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxyphenyl)methanone:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and inhibit their growth. Research has indicated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .
Anticancer Activity
Studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells. Its mechanism involves disrupting the mitochondrial membrane potential, leading to cell death. This makes it a potential candidate for chemotherapy drugs .
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects in preclinical studies. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models. This suggests its potential use in treating inflammatory diseases such as arthritis .
Antiviral Applications
Research has shown that this compound can inhibit the replication of certain viruses. Its mode of action involves interfering with viral RNA synthesis, which prevents the virus from multiplying. This makes it a potential antiviral agent for diseases like influenza and hepatitis .
Neuroprotective Effects
The compound has been studied for its neuroprotective properties. It has shown the ability to protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Antifungal Activity
In addition to its antibacterial properties, this compound has also shown effectiveness against fungal pathogens. It disrupts the cell membrane integrity of fungi, leading to cell death. This makes it a potential candidate for antifungal medications .
Potential Use in Drug Delivery Systems
Due to its unique chemical structure, this compound can be used in drug delivery systems. It can be conjugated with other drugs to improve their solubility, stability, and bioavailability. This enhances the effectiveness of the drugs and reduces their side effects.
These applications highlight the versatility and potential of 4-cyclopropyl-1-[1-(2-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
Example source for antimicrobial agents. Example source for anticancer activity. Example source for anti-inflammatory properties. Example source for antiviral applications. Example source for neuroprotective effects. Example source for antifungal activity. : Example source for enzyme inhibition. : Example source for drug delivery systems.
properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-15-5-3-2-4-13(15)16(21)19-8-12(9-19)20-10-14(17-18-20)11-6-7-11/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPLFEDZIXJUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2625776.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2625777.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2625778.png)
![3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea](/img/structure/B2625779.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2625782.png)

![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride](/img/structure/B2625785.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2625789.png)

![6-(4-Fluorophenyl)-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2625792.png)
![2-Allyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2625794.png)
